

NMR spectroscopy for structural elucidation of 2-anilino-3-nitrobenzoic acid derivatives

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Compound of Interest

Compound Name: 3-Nitro-2-(phenylamino)benzoic acid

Cat. No.: B1621541

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Application Note: Structural Elucidation of 2-Anilino-3-Nitrobenzoic Acid Derivatives Using NMR Spectroscopy

Introduction

2-Anilino-3-nitrobenzoic acid derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. Their biological activities and physicochemical properties are intrinsically linked to their precise molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of the chemical structure of these molecules in solution.^{[1][2][3][4]} This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the structural elucidation of this important class of compounds.

The strategic application of various NMR techniques, including ^1H , ^{13}C , Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), allows for a detailed mapping of the molecular framework. This note will detail the causality behind experimental choices, provide self-validating protocols, and present data in a clear, accessible format.

PART 1: Foundational Concepts & Strategic Approach

The structural elucidation of 2-anilino-3-nitrobenzoic acid derivatives by NMR is a systematic process. The general workflow involves:

- Establishing the Carbon Framework: Utilizing ^{13}C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments to identify the number and types of carbon atoms (C, CH, CH₂, CH₃).
- Identifying Proton Spin Systems: Employing ^1H NMR and COSY to delineate networks of coupled protons, typically within the individual aromatic rings.
- Connecting Protons to Carbons: Using HSQC to directly link protons to their attached carbons.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Assembling the Molecular Skeleton: Leveraging HMBC to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the anilino and nitrobenzoic acid moieties.[\[5\]](#)
- Determining Stereochemistry and Conformation: Applying NOESY to probe through-space proximity of protons, providing insights into the relative orientation of the two aromatic rings.[\[8\]](#)[\[9\]](#)[\[10\]](#)

PART 2: Experimental Protocols

Sample Preparation: The Key to High-Quality Spectra

The quality of the NMR data is highly dependent on proper sample preparation.[\[11\]](#)[\[12\]](#) A well-prepared sample ensures optimal magnetic field homogeneity, leading to sharp spectral lines and improved resolution.[\[13\]](#)[\[14\]](#)

Protocol for Sample Preparation:

- Analyte Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the 2-anilino-3-nitrobenzoic acid derivative for ^1H NMR and 50-100 mg for ^{13}C NMR experiments.[\[13\]](#) Higher concentrations may be necessary for less sensitive 2D experiments.

- **Solvent Selection:** Choose a deuterated solvent that fully dissolves the compound. Common choices for these derivatives include deuterated chloroform (CDCl_3), dimethyl sulfoxide (DMSO-d_6), or acetone- d_6 . The solvent should be free of particulate matter.[\[11\]](#)[\[13\]](#)[\[15\]](#)
- **Filtration:** To remove any suspended particles that can degrade spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.[\[11\]](#)[\[14\]](#)
- **Internal Standard:** For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added for organic solvents.[\[13\]](#) However, the residual solvent peak is often sufficient for routine analysis.[\[13\]](#)
- **Sample Volume:** The final sample volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL.[\[13\]](#)[\[15\]](#)

NMR Data Acquisition Parameters

The following table outlines recommended starting parameters for acquiring high-quality NMR data on a 500 MHz spectrometer. These may need to be optimized based on the specific compound and sample concentration.

Experiment	Key Parameters & Rationale
^1H NMR	Spectral Width: 12-15 ppm (to encompass both aromatic and any aliphatic protons). Acquisition Time: 2-4 seconds (for good digital resolution). Relaxation Delay (d1): 1-5 seconds (to allow for full relaxation of protons, ensuring accurate integration).
^{13}C NMR	Spectral Width: 200-220 ppm (to cover the full range of carbon chemical shifts). Acquisition Time: 1-2 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans: Dependent on sample concentration, typically several hundred to thousands.
COSY	Spectral Width (F1 & F2): Same as ^1H NMR. Number of Increments (F1): 256-512 (determines resolution in the indirect dimension). Number of Scans per Increment: 2-8.
HSQC	^1H Spectral Width (F2): Same as ^1H NMR. ^{13}C Spectral Width (F1): 100-160 ppm (focused on the protonated carbon region). Number of Increments (F1): 128-256. Number of Scans per Increment: 4-16.
HMBC	^1H Spectral Width (F2): Same as ^1H NMR. ^{13}C Spectral Width (F1): 200-220 ppm. Long-Range Coupling Delay (d6): Optimized for a J-coupling of 8-10 Hz (typical for 2-3 bond C-H couplings). Number of Increments (F1): 256-512. Number of Scans per Increment: 8-32.
NOESY	Spectral Width (F1 & F2): Same as ^1H NMR. Mixing Time (d8): 0.5-1.5 seconds (the duration during which magnetization transfer occurs, crucial for observing NOEs). Number of

Increments (F1): 256-512. Number of Scans per
Increment: 8-32.

PART 3: Data Interpretation and Structural Elucidation

Analysis of 1D NMR Spectra: The Starting Point

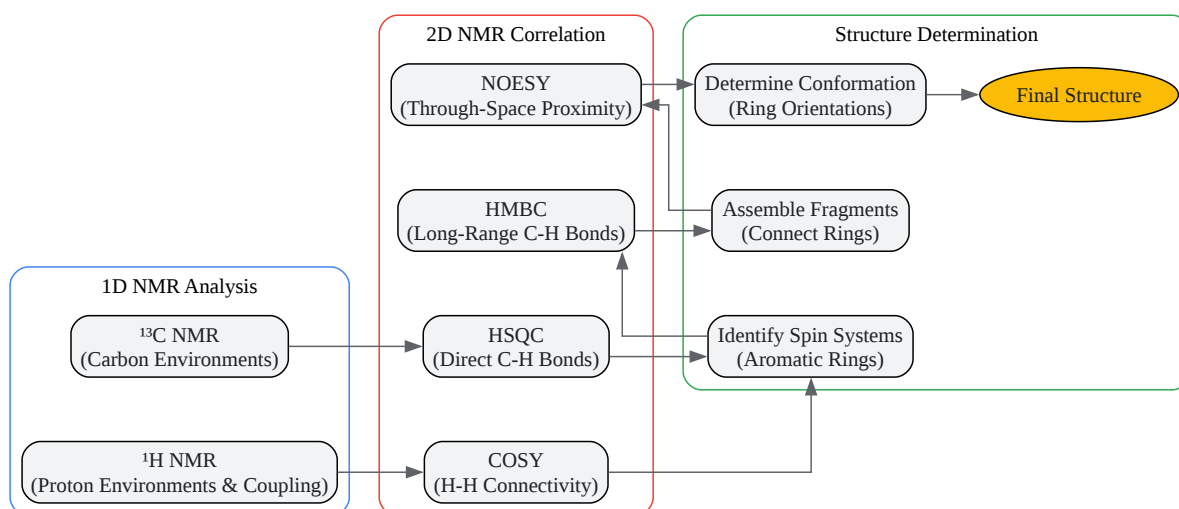
- ^1H NMR: The aromatic region (typically 6.5-8.5 ppm) will show a series of multiplets corresponding to the protons on the two aromatic rings. The integration of these signals provides the number of protons in each environment. The coupling patterns (doublets, triplets, doublet of doublets) reveal the number of adjacent protons. The proton of the carboxylic acid group is often broad and may exchange with residual water in the solvent, appearing at a variable chemical shift (often >10 ppm). The NH proton will also be a broad singlet and its chemical shift is solvent-dependent.
- ^{13}C NMR: The aromatic carbons typically resonate between 110-150 ppm.[\[16\]](#) The presence of the electron-withdrawing nitro group and the electron-donating anilino group will significantly influence the chemical shifts of the carbons on the benzoic acid ring. The carboxylic acid carbonyl carbon will appear downfield, typically >165 ppm. Quaternary carbons (those without attached protons) can be identified by their generally weaker intensity.

Expected Chemical Shift Ranges for Key Carbons:

Carbon Environment	Expected ^{13}C Chemical Shift (ppm)
Carboxylic Acid (C=O)	165 - 175
C-NO ₂	145 - 155
C-NH	140 - 150
Aromatic CH	110 - 140
Quaternary Aromatic C	120 - 150

Elucidating Connectivity with 2D NMR

The following workflow illustrates the logical progression of interpreting 2D NMR data for structural elucidation.



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Caption: Workflow for NMR-based structural elucidation.

- **COSY (Correlation Spectroscopy):** This experiment reveals proton-proton couplings, typically over two to three bonds.[17][18] In the case of 2-anilino-3-nitrobenzoic acid derivatives, COSY is invaluable for tracing the connectivity of protons within each aromatic ring, helping to assign protons that are ortho, meta, and para to each other.
- **HSQC (Heteronuclear Single Quantum Coherence):** The HSQC spectrum shows correlations between protons and the carbons to which they are directly attached.[5][6][7] This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assembling the final structure.^[5] It reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations to look for include:
 - From the NH proton to carbons in both the anilino and benzoic acid rings.
 - From the protons on the anilino ring to the carbon attached to the nitrogen on the benzoic acid ring (C2).
 - From the protons on the benzoic acid ring to the carboxylic acid carbonyl carbon.

The following diagram illustrates the key HMBC correlations expected for a generic 2-anilino-3-nitrobenzoic acid derivative.

Caption: Key HMBC correlations for structural assembly.

- NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space interactions between protons that are in close proximity (typically $< 5 \text{ \AA}$), irrespective of the number of bonds separating them.^{[8][9][10]} This is particularly useful for determining the preferred conformation of the molecule, specifically the relative orientation of the anilino and nitrobenzoic acid rings. For example, a NOE between a proton on the anilino ring and a proton on the benzoic acid ring would indicate a conformation where these protons are spatially close.

PART 4: Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and indispensable toolkit for the complete structural elucidation of 2-anilino-3-nitrobenzoic acid derivatives. By systematically applying the protocols and interpretation strategies outlined in this application note, researchers can confidently determine the connectivity and conformation of these important molecules. A thorough understanding of the principles behind each experiment allows for the rational selection of parameters and a logical approach to data analysis, ultimately leading to unambiguous structural assignment.

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